![molecular formula C12H13BrO2 B1292205 4-(2-Acetoxyphenyl)-2-bromo-1-butene CAS No. 890097-76-4](/img/structure/B1292205.png)
4-(2-Acetoxyphenyl)-2-bromo-1-butene
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Description
4-(2-Acetoxyphenyl)-2-bromo-1-butene is an organic compound that is used in a wide range of scientific applications. It is a useful reagent in organic synthesis, and its unique properties make it a valuable tool for researchers. This compound can be used for a variety of purposes, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of chemical reactions. In
Scientific Research Applications
Synthesis of (Meth)Acrylates
4-(2-Acetoxyphenyl)-2-bromo-1-butene: can be utilized in the synthesis of (meth)acrylates, which are essential in creating reactive polymers. These polymers are widely used as polymeric reagents or supports in biochemical and chemical applications . The compound can serve as a precursor for functional esters, providing a general reactive group for further chemical reactions.
Functional Polymers
The compound is instrumental in the functionalization of non-functional polymers by chemical modification. It can be bound to a monomer with a reactive side group, which is then polymerized to create vinyl polymers with planned pendant reactive groups . This method is crucial for developing polymers with specific properties for industrial and polymer-based chemistry applications.
Organic Synthesis
In organic synthesis, 4-(2-Acetoxyphenyl)-2-bromo-1-butene can be a key intermediate. It can participate in various organic reactions, such as the Diels–Alder cycloaddition, to synthesize complex organic compounds that are present in many natural products .
properties
IUPAC Name |
[2-(3-bromobut-3-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXQEAROKJEYEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641190 |
Source
|
Record name | 2-(3-Bromobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetoxyphenyl)-2-bromo-1-butene | |
CAS RN |
890097-76-4 |
Source
|
Record name | 2-(3-Bromobut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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